molecular formula C15H18ClNO3 B2898916 N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide CAS No. 2418732-01-9

N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide

Cat. No. B2898916
CAS RN: 2418732-01-9
M. Wt: 295.76
InChI Key: JAWQMKRASKMHJL-UHFFFAOYSA-N
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Description

N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, also known as OXA-23, is a carbapenemase enzyme that is commonly found in bacteria such as Acinetobacter baumannii. This enzyme is responsible for the resistance of these bacteria to carbapenem antibiotics, which are often used as a last resort in the treatment of bacterial infections. The emergence of carbapenem-resistant bacteria has become a major public health concern, and the study of OXA-23 and its mechanism of action is crucial in developing new strategies for the treatment of these infections.

Mechanism of Action

N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide is a carbapenemase enzyme that hydrolyzes carbapenem antibiotics, rendering them ineffective against bacterial infections. The enzyme works by breaking the beta-lactam ring in the antibiotic, which is essential for its antibacterial activity. Once the ring is broken, the antibiotic is no longer able to bind to its target site in the bacterial cell wall, and the infection is able to persist.
Biochemical and Physiological Effects:
The production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide has significant physiological effects on bacteria such as Acinetobacter baumannii. The resistance to carbapenem antibiotics allows these bacteria to persist and cause infections that are difficult to treat. In addition, the production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide has been shown to alter the bacterial cell wall and membrane, affecting its permeability and ability to interact with other molecules.

Advantages and Limitations for Lab Experiments

The study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action has several advantages and limitations for lab experiments. One advantage is that the enzyme is relatively stable and can be purified for biochemical studies. However, the production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide in bacteria can be challenging, and the transfer of the blaN-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide gene between bacteria can be unpredictable.

Future Directions

There are several future directions for the study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action. One direction is the development of new antibiotics that are not affected by the enzyme, such as beta-lactamase inhibitors. Another direction is the exploration of alternative strategies to inhibit the activity of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, such as the use of RNA interference or small molecule inhibitors. Finally, researchers are also investigating the role of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide in the virulence of Acinetobacter baumannii and its potential as a target for vaccine development.

Synthesis Methods

The synthesis of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide involves the genetic transfer of the blaN-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide gene, which codes for the production of the enzyme, from one bacterium to another. This transfer can occur through various mechanisms such as plasmids, transposons, and integrons. Once the gene is transferred, the bacterium is able to produce the N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide enzyme, which confers resistance to carbapenem antibiotics.

Scientific Research Applications

The study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action has important implications for the development of new antibiotics and the treatment of carbapenem-resistant bacterial infections. Researchers are currently exploring various strategies to inhibit the activity of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, such as the use of enzyme inhibitors and the development of new antibiotics that are not affected by the enzyme.

properties

IUPAC Name

N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-12-3-1-2-11(8-12)15(4-6-19-7-5-15)10-17-14(18)13-9-20-13/h1-3,8,13H,4-7,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWQMKRASKMHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2CO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide

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